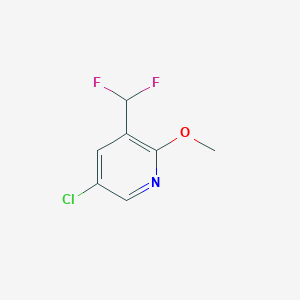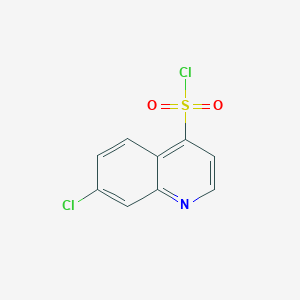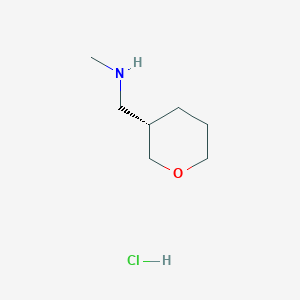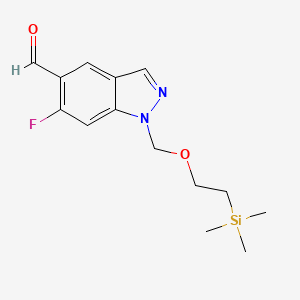
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde is a fluorinated indazole derivative. Fluorinated compounds are known for their unique properties, including enhanced metabolic stability, lipophilicity, and pharmacokinetic properties, making them valuable in various scientific fields .
Méthodes De Préparation
The synthesis of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde involves several steps. One common method includes the reaction of a fluorinated precursor with a trimethylsilyl-protected ethoxy group. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde include other fluorinated indazole derivatives and fluoropyridines. These compounds share similar properties, such as enhanced stability and lipophilicity, but differ in their specific chemical structures and reactivity. The unique combination of the fluorine atom and the trimethylsilyl-protected ethoxy group in this compound sets it apart from other fluorinated compounds .
Propriétés
Formule moléculaire |
C14H19FN2O2Si |
|---|---|
Poids moléculaire |
294.40 g/mol |
Nom IUPAC |
6-fluoro-1-(2-trimethylsilylethoxymethyl)indazole-5-carbaldehyde |
InChI |
InChI=1S/C14H19FN2O2Si/c1-20(2,3)5-4-19-10-17-14-7-13(15)12(9-18)6-11(14)8-16-17/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
YZZBFJLENFVGOF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2C=N1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


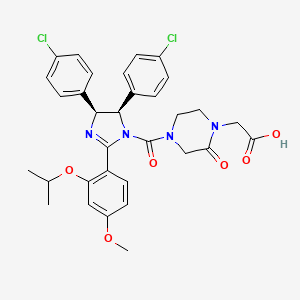
![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
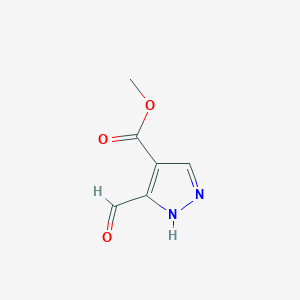

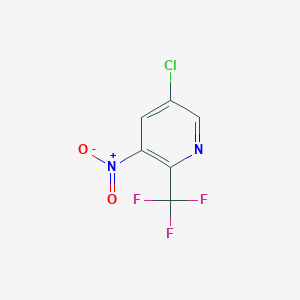
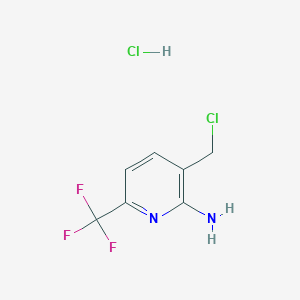
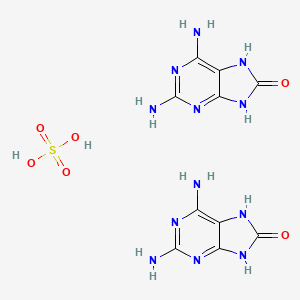
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
